N-(2-methoxyphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H12F3N3O3S and its molecular weight is 359.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Potential
Research has shown that derivatives of related chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with analgesic and anti-inflammatory activities comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of thiouracil derivatives, which share a similar chemical backbone, have been studied in animals and humans. These studies aimed at predicting human pharmacokinetics and elimination mechanisms, revealing that renal excretion is a major clearance mechanism, with the compounds demonstrating moderate plasma protein binding across species (Dong et al., 2016).
Metabolism and Toxicity Studies
Comparative metabolism studies on chloroacetamide herbicides have provided insights into their metabolic activation pathways, which might involve complex processes leading to DNA-reactive products. These studies are crucial for understanding the potential carcinogenicity and environmental impact of such compounds (Coleman et al., 2000).
Anion Coordination and Molecular Geometry
Investigations into the spatial orientations of amide derivatives, including those structurally related to the queried compound, have revealed their potential in forming specific geometries conducive to anion coordination. This research could have implications for designing molecular receptors or catalysts (Kalita & Baruah, 2010).
Green Synthesis Applications
Studies have explored the use of related compounds in the green synthesis of important intermediates for the production of dyes and pharmaceuticals. For example, catalytic hydrogenation techniques have been utilized for synthesizing derivatives that are crucial in dye manufacturing, highlighting the role of such compounds in sustainable industrial processes (Zhang, 2008).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-23-9-5-3-2-4-8(9)18-12(22)7-24-13-19-10(14(15,16)17)6-11(21)20-13/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQVWNIDRDSYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.